Cas no 1016875-80-1 (3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide)
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Isoquinolinepropanethioamide, 3,4-dihydro-6,7-dimethoxy-
- 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide
-
- MDL: MFCD09936480
- Inchi: 1S/C14H20N2O2S/c1-17-12-7-10-3-5-16(6-4-14(15)19)9-11(10)8-13(12)18-2/h7-8H,3-6,9H2,1-2H3,(H2,15,19)
- InChI Key: BTRHFDSXGUSFHJ-UHFFFAOYSA-N
- SMILES: C1C2=C(C=C(OC)C(OC)=C2)CCN1CCC(N)=S
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-238681-1g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide |
1016875-80-1 | 1g |
$414.0 | 2023-09-15 | ||
| Enamine | EN300-238681-5g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide |
1016875-80-1 | 5g |
$1199.0 | 2023-09-15 | ||
| Enamine | EN300-238681-10g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide |
1016875-80-1 | 10g |
$1778.0 | 2023-09-15 | ||
| Enamine | EN300-238681-0.05g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide |
1016875-80-1 | 95% | 0.05g |
$348.0 | 2024-06-19 | |
| Enamine | EN300-238681-0.1g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide |
1016875-80-1 | 95% | 0.1g |
$364.0 | 2024-06-19 | |
| Enamine | EN300-238681-0.25g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide |
1016875-80-1 | 95% | 0.25g |
$381.0 | 2024-06-19 | |
| Enamine | EN300-238681-0.5g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide |
1016875-80-1 | 95% | 0.5g |
$397.0 | 2024-06-19 | |
| Enamine | EN300-238681-1.0g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide |
1016875-80-1 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
| Enamine | EN300-238681-2.5g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide |
1016875-80-1 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
| Enamine | EN300-238681-5.0g |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide |
1016875-80-1 | 95% | 5.0g |
$1199.0 | 2024-06-19 |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide
Introduction to 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide (CAS No. 1016875-80-1)
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1016875-80-1, belongs to the tetrahydroisoquinoline class of molecules, which are well-documented for their diverse pharmacological properties. The structural framework of this compound incorporates a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety linked to a propanethioamide group, creating a unique chemical entity with potential therapeutic applications.
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core is a key pharmacophore in many bioactive molecules, known for its ability to interact with various biological targets. This scaffold has been extensively studied for its role in modulating neurotransmitter systems, particularly dopamine and norepinephrine pathways. The presence of methoxy groups at the 6 and 7 positions enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further development.
The propanethioamide functional group at the 2-position of the tetrahydroisoquinoline ring introduces additional chemical diversity. This moiety is known to influence the solubility and bioavailability of compounds, making it a valuable feature for drug design. The thioamide group can also participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide may interact with proteins involved in pain modulation and neurodegenerative diseases. The dimethoxy substitution pattern is particularly interesting as it has been shown to enhance binding affinity to certain receptor subtypes without causing off-target effects.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments indicate that it exhibits moderate affinity for serotonin receptors (5-HT1A and 5-HT2A), which is consistent with its structural similarities to known psychoactive agents. Additionally, preliminary data suggests potential activity against enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with the growing interest in multitargeted drug discovery strategies aimed at addressing complex pathologies.
The synthesis of 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide presents both challenges and opportunities. The construction of the tetrahydroisoquinoline core requires multi-step organic transformations involving cyclization and functional group interconversions. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to streamline these processes. The introduction of the thioamide group at the 2-position has been achieved through nucleophilic substitution reactions or reductive amination techniques.
One of the most compelling aspects of this compound is its potential in treating neurological disorders. Tetrahydroisoquinoline derivatives have shown promise in preclinical models of depression and Parkinson’s disease by modulating dopaminergic and serotonergic systems. The unique combination of substituents in 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide may offer a balanced pharmacological profile that could be advantageous over existing treatments.
Evaluation of pharmacokinetic properties is crucial for assessing the clinical relevance of any new drug candidate. Preliminary metabolic stability studies indicate that this compound exhibits reasonable resistance to enzymatic degradation in vitro. This suggests that it may have an extended half-life in vivo if administered orally or parenterally. Furthermore,its solubility profile has been optimized through molecular design principles to enhance bioavailability across different routes of administration.
The safety profile of 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin - 2 - yl) propan ethio amide is still under investigation。 However, early toxicology studies on structurally related compounds have shown no significant adverse effects at moderate doses。 This bodes well for future clinical trials where dose-response relationships will be carefully monitored。 It’s important to note that while computational models can predict potential liabilities, experimental validation remains indispensable。
Future research directions include exploring derivatives of this molecule with enhanced potency or selectivity。 Techniques such as structure-based drug design (SBDD) can be employed to modify specific regions while maintaining overall bioactivity。 Additionally, exploring alternative synthetic routes could reduce production costs and improve scalability for larger-scale investigations。
The integration of machine learning algorithms into drug discovery pipelines has revolutionized how researchers identify promising candidates like 3-(6,7 - dim eth oxy - 1,2,3,4 - tet ra hy dro iso qui no lin - 2 - yl ) pro pan eth io am ide。 These tools can analyze vast datasets containing biological activity information、structural features、and synthetic feasibility metrics。 By leveraging these technologies, scientists can accelerate their search for novel therapeutics without compromising on quality or precision。
In conclusion,3-(6,7 - dim eth oxy - 1,2,3,4 - tet ra hy dro iso qui no lin - 2 - yl ) pro pan eth io am ide represents an exciting development in medicinal chemistry with significant therapeutic implications。 Its unique structural features、preliminary pharmacological activity、and favorable pharmacokinetic attributes make it a compelling candidate for further exploration。 As research continues into its mechanisms of action and potential clinical applications,this compound could play an important role in addressing unmet medical needs across multiple disease areas。
1016875-80-1 (3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propanethioamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)